![molecular formula C25H34N2O5S B2969467 N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide CAS No. 921908-05-6](/img/structure/B2969467.png)
N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide
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Description
N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C25H34N2O5S and its molecular weight is 474.62. The purity is usually 95%.
BenchChem offers high-quality N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photodynamic Therapy Applications
The synthesis and characterization of novel compounds, including those related to benzo[b][1,4]oxazepine derivatives, have been explored for their potential in photodynamic therapy (PDT). Such compounds, particularly zinc phthalocyanines substituted with benzenesulfonamide derivative groups, exhibit promising photophysical and photochemical properties, including good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. These characteristics are crucial for the effectiveness of Type II photosensitizers used in the treatment of cancer through PDT, indicating a potential application area for compounds structurally related to N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide (Pişkin, Canpolat, & Öztürk, 2020).
Carbonic Anhydrase Inhibitors
The structural framework of tetrahydrobenzo[b][1,4]oxazepine and related sulfonamide compounds has been investigated for the development of novel carbonic anhydrase inhibitors. These compounds exhibit strong inhibition of therapeutically relevant human carbonic anhydrases due to the presence of the primary sulfonamide group, which acts as an enzyme prosthetic zinc-binding group. This suggests a potential application in designing inhibitors targeting specific isozymes of carbonic anhydrase for therapeutic purposes (Sapegin, Kalinin, Angeli, Supuran, & Krasavin, 2018).
Antimicrobial and Antifungal Activity
Compounds bearing the benzenesulfonamide moiety, including structures similar to the query compound, have been synthesized and assessed for their antimicrobial and antifungal activities. Some of these compounds demonstrate significant potency against various bacteria and fungi, indicating their potential as leads in developing new antimicrobial and antifungal agents. Such research underscores the utility of benzenesulfonamide derivatives in addressing the need for novel therapeutic agents against resistant microbial strains (Alyar, Şen, Alyar, Adem, Kalkancı, & Özdemir, 2018).
Synthesis of Novel Organic Compounds
The structural core of N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide provides a template for the synthesis of novel organic compounds. Research into the synthesis of tetrahydrobenzo[b][1,4]oxazepine derivatives via novel one-pot multicomponent reactions showcases the compound's versatility as a precursor for generating diverse organic molecules with potential applications in medicinal chemistry and drug development (Shaabani, Mofakham, Maleki, & Hajishaabanha, 2010).
properties
IUPAC Name |
N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-4-methoxy-3,5-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N2O5S/c1-16(2)10-11-27-21-9-8-19(14-22(21)32-15-25(5,6)24(27)28)26-33(29,30)20-12-17(3)23(31-7)18(4)13-20/h8-9,12-14,16,26H,10-11,15H2,1-7H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOIDUPXEFDYXFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)CCC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide |
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